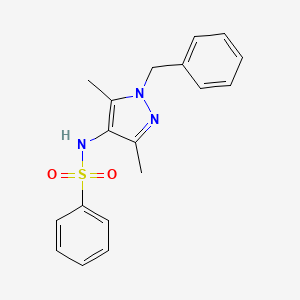
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of Russian scientists and has since been investigated for its effects on various physiological and biochemical processes.
Wirkmechanismus
The exact mechanism of action of N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems, including acetylcholine, serotonin, and dopamine. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including increasing levels of acetylcholine and dopamine in the brain, reducing oxidative stress and inflammation, and improving mitochondrial function. It has also been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its well-established synthesis method and known chemical properties. It has also been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
Zukünftige Richtungen
There are several potential future directions for research on N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosing and administration methods. Other potential areas of research include its use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety, and its potential as an anti-inflammatory agent in other disease states.
Synthesemethoden
The synthesis of N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction between 3-methylbenzaldehyde and dimethylamine to form N,N-dimethyl-3-phenylpropan-1-amine. This intermediate is then reacted with methylsulfonyl chloride to form N,N-dimethyl-N-(3-methylphenyl)-2-(methylsulfonyl)propan-1-amine. Finally, this compound is reacted with glycine to form the final product, N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, Huntington's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-6-5-7-11(8-10)14(18(4,16)17)9-12(15)13(2)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOPJSMZSGINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)



![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)